14-propyl-14H-dibenzo[a,j]xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Propyl-14H-dibenzo[a,j]xanthene is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmaceutical applications, including antiviral, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a propyl group at the 14th position, contributes to its distinct chemical and physical properties.
Preparation Methods
The synthesis of 14-propyl-14H-dibenzo[a,j]xanthene can be achieved through various methods. One common approach involves the condensation reaction between β-naphthol and propyl aldehydes in the presence of a catalytic system. For instance, a synergetic catalytic system combining basic bleaching earth clay and PEG-600 has been shown to be effective . This method offers advantages such as catalyst recyclability, superior product yield, shorter reaction time, and the avoidance of hazardous reagents.
Another method involves the use of ionic liquids with multi-SO3H groups as catalysts for the one-pot condensation of 2-naphthol with aldehydes . This approach is known for its safety, mild conditions, short reaction times, high yields, and simplicity.
Chemical Reactions Analysis
14-Propyl-14H-dibenzo[a,j]xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
14-Propyl-14H-dibenzo[a,j]xanthene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Its anti-inflammatory properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 14-propyl-14H-dibenzo[a,j]xanthene involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes. The compound can also intercalate into DNA, inhibiting the replication of viruses and cancer cells . The specific pathways involved depend on the biological context and the target organism.
Comparison with Similar Compounds
14-Propyl-14H-dibenzo[a,j]xanthene can be compared with other similar compounds, such as:
14-aryl-14H-dibenzo[a,j]xanthenes: These compounds have aryl groups at the 14th position and exhibit similar biological activities.
Dibenzo[a,k,l]xanthenes: These compounds have additional benzene rings fused to the xanthene core, leading to different chemical and physical properties.
Benzo[k,l]xanthenes: These compounds are structurally related but have fewer benzene rings fused to the xanthene core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
37097-14-6 |
---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-propyl-13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C24H20O/c1-2-7-20-23-18-10-5-3-8-16(18)12-14-21(23)25-22-15-13-17-9-4-6-11-19(17)24(20)22/h3-6,8-15,20H,2,7H2,1H3 |
InChI Key |
OSZWSSXJFIRCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C=CC3=CC=CC=C32)OC4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.